Cas no 1805331-99-0 (5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine)

5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine is a highly functionalized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring amino, difluoromethyl, iodo, and nitro substituents, makes it a versatile intermediate for synthesizing complex heterocyclic compounds. The presence of both electron-donating (amino) and electron-withdrawing (nitro, difluoromethyl) groups enhances its reactivity in nucleophilic and electrophilic substitution reactions. The iodine moiety further facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling structural diversification. This compound’s well-defined reactivity profile and multifunctional nature make it valuable for developing bioactive molecules, particularly in medicinal chemistry for targeted drug design.
5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine structure
1805331-99-0 structure
Product name:5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine
CAS No:1805331-99-0
MF:C6H4F2IN3O2
MW:315.016139984131
CID:4927913

5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine
    • Inchi: 1S/C6H4F2IN3O2/c7-5(8)3-4(12(13)14)2(10)1-11-6(3)9/h1,5H,10H2
    • InChI Key: HVJCBGVISOKPNA-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=C(C(=CN=1)N)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Topological Polar Surface Area: 84.7
  • XLogP3: 1.9

5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022006617-1g
5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine
1805331-99-0 97%
1g
$1,663.20 2022-04-01
Alichem
A022006617-500mg
5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine
1805331-99-0 97%
500mg
$1,058.40 2022-04-01

5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine Related Literature

Additional information on 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine

5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine

5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine is a highly specialized organic compound with the CAS number 1805331-99-0. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of multiple functional groups: an amino group (-NH₂) at position 5, a difluoromethyl group (-CHF₂) at position 3, an iodo group (-I) at position 2, and a nitro group (-NO₂) at position 4. These substituents confer the molecule with a high degree of functional diversity and reactivity.

The synthesis of 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine involves a series of carefully designed multi-step reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound by facilitating key intermediates such as the nitration and iodination steps. The incorporation of fluorinated groups, such as the difluoromethyl substituent, is particularly challenging due to their sensitivity to certain reaction conditions. However, modern techniques like palladium-catalyzed cross-coupling reactions have proven effective in overcoming these challenges.

One of the most intriguing aspects of 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine is its potential application in drug discovery. The compound's structure makes it an attractive candidate for exploring its biological activity against various disease targets. Recent studies have focused on its anti-inflammatory and antioxidant properties, which could be harnessed in developing novel therapeutic agents. For example, researchers have reported that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation-related diseases such as arthritis and cardiovascular disorders.

In addition to its pharmacological applications, 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The presence of electron-withdrawing groups like the nitro and iodo substituents enhances the molecule's ability to participate in charge transport processes. Recent research has demonstrated that incorporating this compound into polymer blends can significantly improve their electrical conductivity without compromising mechanical stability.

The study of 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine has also extended into environmental chemistry. Due to its high reactivity, this compound has been investigated for its potential role in advanced oxidation processes (AOPs), which are used for the degradation of persistent organic pollutants (POPs) in water and soil. The nitro group's strong electron-withdrawing effect facilitates redox cycling under UV light, making this compound a promising catalyst for AOPs. Recent experiments have shown that it can effectively degrade recalcitrant pollutants like polychlorinated biphenyls (PCBs), offering a sustainable solution for environmental remediation.

Despite its numerous potential applications, further research is needed to fully understand the behavior and properties of 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine. Ongoing studies are focusing on optimizing its synthesis for large-scale production while maintaining high purity levels. Additionally, investigations into its toxicity profile are critical to ensure safe handling and application in various industries.

In conclusion, 5-Amino-3-(difluoromethyl)-2-iodo-4-nitropyridine represents a versatile platform for exploring new chemical frontiers across multiple disciplines. Its unique combination of functional groups makes it a valuable tool for advancing scientific research and innovation.

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